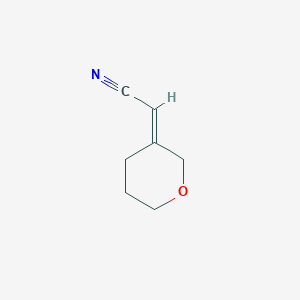

2-Tetrahydropyran-3-ylideneacetonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Tetrahydropyran-3-ylideneacetonitrile is a chemical compound with the molecular formula C7H9NO .

Synthesis Analysis

Tetrahydropyrans are synthesized through various methods. One method involves the platinum-catalyzed hydroalkoxylation of γ- and δ-hydroxy olefins . Another method uses a Co (salen) complex, an N -fluoropyridinium salt, and a disiloxane reagent at room temperature to provide five- and six-membered cyclic ethers and lactones . A Cu (I)-Xantphos system catalyzed the intramolecular hydroalkoxylation of unactivated terminal alkenes, providing five- and six-membered cyclic ethers .Molecular Structure Analysis

The molecular weight of this compound is 123.15 . The InChI code is 1S/C7H9NO/c8-4-3-7-2-1-5-9-6-7/h3H,1-2,5-6H2/b7-3- .Chemical Reactions Analysis

Tetrahydropyrans are resilient to a variety of reactions . They are often used as a protecting group for alcohols, reacting with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a density of 1.1±0.1 g/cm3 and a boiling point of 246.3±33.0 °C at 760 mmHg .Applications De Recherche Scientifique

Asymmetric Synthesis and Structural Studies

Asymmetric Synthesis of Cyclic Ethers : The rearrangement of oxonium ylides generated from chiral copper carbenoids leads to the enantioselective synthesis of tetrahydropyran-3-ones, showcasing the compound's role in producing cyclic ethers with significant enantiomeric excesses. This process emphasizes the potential of 2-Tetrahydropyran-3-ylideneacetonitrile derivatives in asymmetric synthesis and chiral chemistry (Clark et al., 1998).

Spectroscopic and Structural Investigations : Comparative experimental and theoretical studies on synthetic analogs of biologically relevant 4H-pyran motifs, including spectroscopic and structural properties, highlight the pharmaceutical importance of this compound derivatives in drug discovery (Kumar et al., 2020).

Catalysis and Synthetic Applications

Efficient Multicomponent Synthesis : The use of novel recyclable nanocrystalline catalysts for the one-pot synthesis of tetrahydropyrans demonstrates the compound's application in facilitating reactions with high yield and minimal environmental impact (Borhade et al., 2017).

Prins Cyclization for Synthesizing Biologically Active Compounds : The synthesis of compounds with tetrahydropyran moiety via Prins cyclization, using heterogeneous catalysts, underlines the utility of this compound derivatives in creating molecules with analgesic, anti-inflammatory, or cytotoxic activity (Štekrová et al., 2015).

Contemporary Strategies for Tetrahydropyran Derivatives : Highlighting the synthesis strategies for tetrahydropyran derivatives, including applications to the total synthesis of marine macrolide natural products, showcases the diverse synthetic applications and biological relevance of this compound derivatives (Fuwa, 2016).

Safety and Hazards

Propriétés

IUPAC Name |

(2E)-2-(oxan-3-ylidene)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c8-4-3-7-2-1-5-9-6-7/h3H,1-2,5-6H2/b7-3+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHFOEMFTZABOKR-XVNBXDOJSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=CC#N)COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=C\C#N)/COC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Thia-8-azaspiro[3.5]nonane;hydrochloride](/img/structure/B2679914.png)

![N-(3-methyl-1-(4-oxo-1-(m-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2679916.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[[2-(trifluoromethyl)phenyl]methyl]but-2-enamide](/img/structure/B2679925.png)

![4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one](/img/structure/B2679930.png)

![2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B2679935.png)